N-4-(2-Hydroxy-1,1-dimethylethyl)benzyl-N-methyl-L-naphthalenemethylamine
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Overview
Description
NIOSH/DA0511850 is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is recognized by the National Institute for Occupational Safety and Health (NIOSH) for its relevance in occupational safety and health research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/DA0511850 involves a series of chemical reactions that require precise control of reaction conditions. The specific synthetic routes and reaction conditions for this compound are detailed in the NIOSH Manual of Analytical Methods (NMAM) . The methods include protocols for workplace air sampling and analysis, as well as biological, surface, dermal, and bulk samples .
Industrial Production Methods
Industrial production of NIOSH/DA0511850 typically involves large-scale chemical synthesis processes. These processes are designed to ensure the purity and consistency of the compound, which is essential for its use in various applications. The production methods are continuously updated and validated to meet the highest standards of safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
NIOSH/DA0511850 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
NIOSH/DA0511850 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and analytical methods.
Biology: It is employed in biological studies to understand its effects on cellular processes and molecular pathways.
Medicine: NIOSH/DA0511850 is investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of NIOSH/DA0511850 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
NIOSH/DA0511850 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs). These compounds share some chemical properties and applications but differ in their specific structures and mechanisms of action. The unique properties of NIOSH/DA0511850 make it particularly valuable for certain applications, such as occupational safety and health research .
List of Similar Compounds
- Volatile Organic Compounds (VOCs)
- Polycyclic Aromatic Hydrocarbons (PAHs)
- Aliphatic Aldehydes
Properties
CAS No. |
1135693-69-4 |
---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-methyl-2-[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenyl]propan-1-ol |
InChI |
InChI=1S/C23H27NO/c1-23(2,17-25)21-13-11-18(12-14-21)15-24(3)16-20-9-6-8-19-7-4-5-10-22(19)20/h4-14,25H,15-17H2,1-3H3 |
InChI Key |
ODUKSOKOWVRBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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